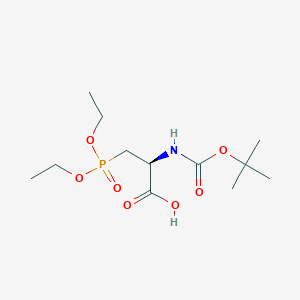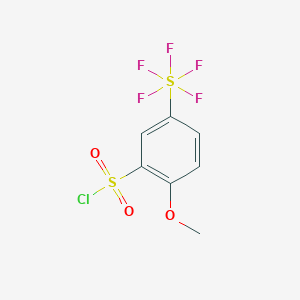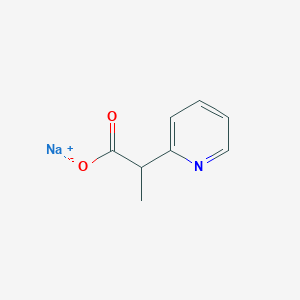
(3-Amino-5-fluorophenyl)acetonitrile
Vue d'ensemble
Description
“(3-Amino-5-fluorophenyl)acetonitrile” is a chemical compound with the molecular formula C8H7FN2 and a molecular weight of 150.15 g/mol . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H7FN2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,11H2 . This indicates the specific arrangement of atoms in the molecule.Applications De Recherche Scientifique
Enantioselective Sensing
- A study by Mei and Wolf (2004) demonstrates the use of a chiral fluorosensor derived from 1,8-diacridylnaphthalene for enantioselective sensing of various chiral carboxylic acids, including amino acids and halogenated carboxylic acids, in acetonitrile (Mei & Wolf, 2004).
Bioanalytical Applications
- Nemani, Shard, and Sengupta (2018) established a quantitative bioanalytical method for an acetylcholinesterase inhibitor, which includes the use of acetonitrile in the measurement process (Nemani, Shard, & Sengupta, 2018).
Fluorimetric Chemosensors for Ion Recognition
- Research by Esteves, Raposo, and Costa (2016) involved synthesizing novel fluorescent amino acids that act as fluorimetric chemosensors for ions in acetonitrile, indicating the potential of such compounds in ion detection (Esteves, Raposo, & Costa, 2016).
Synthetic Chemistry
- Ali et al. (2016) described the synthetic approaches for new series of pyrazole-4-carbonitrile derivatives, which includes reactions in acetonitrile (Ali, Ragab, Abdelghafar, & Farag, 2016).
Spectroscopic Characterization
- Brahmachari et al. (2015) conducted detailed spectroscopic characterization, including X-ray analysis and theoretical studies, on a fluorinated α-aminonitrile compound, showcasing its potential in various chemical analyses (Brahmachari, Kumar, Srivastava, Gangwar, Misra, Gupta, & Rajnikant, 2015).
Green Synthesis
- Govindaraju et al. (2016) explored the catalyst-free green synthesis of novel compounds in acetonitrile under ultrasonic conditions, highlighting an environmentally friendly approach in chemical synthesis (Govindaraju, Tabassum, Khan, & Pasha, 2016).
Electrochemical and Spectroscopic Characteristics
- Wei et al. (2006) investigated the electrochemical and spectroscopic characteristics of copolymers synthesized from 3-(4-fluorophenyl)thiophene and 3,4-ethylenedioxythiophene in acetonitrile, contributing to material science research (Wei, Xu, Hou, Zhou, & Pu, 2006).
Antimicrobial Activity
- Puthran et al. (2019) synthesized novel Schiff bases using derivatives including acetonitrile and evaluated their antimicrobial activity, highlighting the role of such compounds in biological applications (Puthran, Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019).
Mécanisme D'action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that (3-Amino-5-fluorophenyl)acetonitrile might have a similar mode of action.
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other aromatic compounds, which typically undergo electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
It’s known that similar compounds participate in suzuki–miyaura (sm) coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that this compound might also be involved in similar biochemical pathways.
Pharmacokinetics
It’s known that similar compounds, such as 4-fluorophenylacetonitrile, undergo biotransformation to 4-fluorophenylacetic acid by marine fungi , suggesting that this compound might have similar pharmacokinetic properties.
Result of Action
It’s known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities , suggesting that this compound might have similar effects.
Action Environment
It’s known that the success of sm coupling, a reaction in which similar compounds might participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of this compound might also be influenced by environmental factors such as temperature and pH.
Propriétés
IUPAC Name |
2-(3-amino-5-fluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c9-7-3-6(1-2-10)4-8(11)5-7/h3-5H,1,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBRLOMWKQCBCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[N-(p-Toluenesulfonyl)imino]phenyliodinane](/img/structure/B1447018.png)







amine hydrochloride](/img/structure/B1447032.png)


![Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B1447036.png)
